molecular formula C6H4BrNO3 B6338025 6-Bromo-4-hydroxypicolinic acid CAS No. 1393567-38-8

6-Bromo-4-hydroxypicolinic acid

Cat. No.: B6338025
CAS No.: 1393567-38-8
M. Wt: 218.00 g/mol
InChI Key: XADIWCJXWHLLGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-hydroxypicolinic acid is a useful research compound. Its molecular formula is C6H4BrNO3 and its molecular weight is 218.00 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Bromo-4-hydroxypicolinic acid is 216.93746 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Bromo-4-hydroxypicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-hydroxypicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-4-oxo-1H-pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-5-2-3(9)1-4(8-5)6(10)11/h1-2H,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADIWCJXWHLLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: 6-Bromo-4-hydroxypicolinic Acid vs. 6-Bromo-4-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-Bromo-4-hydroxypicolinic acid and its chlorinated analog, 6-Bromo-4-chloropicolinic acid . These scaffolds are critical intermediates in the synthesis of complex heterocyclic pharmaceuticals, particularly kinase inhibitors and targeted protein degraders.

Strategic Scaffolds for Divergent Heterocyclic Synthesis

Executive Summary

In medicinal chemistry, the pyridine-2-carboxylic acid (picolinic acid) core is a privileged structure, serving as a bidentate ligand for metalloenzymes and a rigid linker in fragment-based drug design. The 6-bromo-4-hydroxypicolinic acid (and its tautomeric 4-pyridone form) and 6-bromo-4-chloropicolinic acid represent two distinct tactical entry points for library generation.

  • The Hydroxy/Pyridone Core: Offers a handle for O-alkylation or conversion to leaving groups (triflates/tosylates), often serving as a masked electrophile or a hydrogen-bond donor/acceptor motif.

  • The Chloro Core: Provides an immediate, highly reactive electrophile for Nucleophilic Aromatic Substitution (

    
    ) at the 4-position, orthogonal to the 6-bromo handle used for palladium-catalyzed cross-couplings.
    

This guide details the physicochemical distinctions, synthetic interconversion, and orthogonal reactivity profiles of these two scaffolds.

Chemical Profile & Structural Analysis[1][2][3]

The fundamental difference lies in the substituent at the 4-position, which dictates the electronic environment of the pyridine ring and the molecule's physical state.

Comparative Physicochemical Data
Feature6-Bromo-4-hydroxypicolinic acid6-Bromo-4-chloropicolinic acid
CAS Number 1393567-38-8 (Acid) / 1807260-74-7 (Me Ester)1060811-25-7 (Acid) / 1060815-61-3 (Me Ester)
Formula


Molecular Weight 218.01 g/mol 236.45 g/mol
Dominant Tautomer 4-Pyridone (Zwitterionic character)Pyridine (Aromatic)
Solubility Low in non-polar solvents; soluble in DMSO/Base.Soluble in DCM, EtOAc, MeOH.
pKa (Calculated) ~3.0 (COOH), ~11.0 (OH/NH)~2.5 (COOH)
Reactivity Mode Nucleophile (O/N) or Masked ElectrophileElectrophile (

active)
Structural Tautomerism (The "Hydroxy" Trap)

Researchers must recognize that 6-bromo-4-hydroxypicolinic acid does not exist primarily as a hydroxypyridine in solution or solid state. It adopts the 4-pyridone tautomer.[1] This has two critical implications:

  • Solubility: The pyridone form has high lattice energy due to intermolecular hydrogen bonding (dimerization), making it difficult to dissolve in standard organic solvents (DCM, THF) without derivatization.

  • Reactivity: Alkylation can occur at the Oxygen (O-alkylation) or Nitrogen (N-alkylation), often requiring specific conditions (e.g., Ag salts for O-selectivity) to control regiochemistry.

In contrast, 6-bromo-4-chloropicolinic acid is a true pyridine, exhibiting standard solubility and predictable electrophilic behavior.

Synthetic Pathways & Interconversion

The primary synthetic workflow typically involves generating the hydroxy core first (often from chelidamic acid or via cyclization) and then converting it to the chloro core using phosphoryl chloride (


).
Pathway Visualization

The following diagram illustrates the synthesis flow and the divergent utility of the two scaffolds.

SynthesisFlow cluster_coupling C6-Diversification (Suzuki/Stille) Chelidamic Chelidamic Acid (Precursor) HydroxyCore 6-Bromo-4-hydroxypicolinic Acid (The Pyridone Scaffold) Chelidamic->HydroxyCore 1. Bromination 2. Selective Hydrolysis ChloroCore 6-Bromo-4-chloropicolinic Acid (The Electrophilic Scaffold) HydroxyCore->ChloroCore POCl3 / reflux (Deoxychlorination) DrugA Drug Type A (Ether Linked) HydroxyCore->DrugA O-Alkylation (Mitsunobu/Base) DrugB Drug Type B (Amine Linked) ChloroCore->DrugB SnAr Displacement (Amines/Thiols) Final Candidate A Final Candidate A DrugA->Final Candidate A Final Candidate B Final Candidate B DrugB->Final Candidate B

Figure 1: Divergent synthesis map showing the interconversion of the hydroxy and chloro scaffolds and their downstream applications.

Reactivity Profile & Orthogonality

The power of these scaffolds lies in the orthogonality of their reactive sites.

The 4-Position (The "Warhead")
  • In the Chloro Scaffold: The C4-Cl bond is highly activated for Nucleophilic Aromatic Substitution (

    
    ) . The electron-withdrawing nitrogen of the pyridine ring, combined with the electron-withdrawing carboxyl group at C2, makes C4 extremely electrophilic.
    
    • Reaction Partners: Primary/secondary amines, alkoxides, thiols.

    • Conditions: Mild base (

      
      , DIPEA), polar solvent (DMF, DMSO), moderate heat (60-100°C).
      
  • In the Hydroxy Scaffold: The C4-OH is relatively inert to substitution unless activated. It is typically used to introduce ether linkages via Mitsunobu reaction or direct alkylation with alkyl halides.

The 6-Position (The "Anchor")
  • The C6-Br bond is the designated site for Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Stille, Sonogashira).

  • Selectivity Rule: In the 6-bromo-4-chloro scaffold, oxidative addition of Pd(0) typically occurs faster at the C6-Br bond than the C4-Cl bond (Bond Dissociation Energy: C-Br < C-Cl). However, care must be taken; highly active catalysts (e.g., XPhos, RuPhos) might activate both.

  • Strategy: To ensure regioselectivity, perform the

    
     reaction at C4 before the Pd-coupling at C6, or use a catalyst system highly specific for bromides.
    

Experimental Protocols

Protocol A: Conversion of Hydroxy- to Chloro- Scaffold

Objective: Synthesis of Methyl 6-bromo-4-chloropicolinate from Methyl 6-bromo-4-hydroxypicolinate. Note: Esterification is recommended prior to chlorination to avoid side reactions with the carboxylic acid.

Reagents:

  • Methyl 6-bromo-4-hydroxypicolinate (1.0 equiv)

  • Phosphorus oxychloride (

    
    ) (5-10 equiv)
    
  • DMF (Catalytic, 2-3 drops)

  • Solvent: Neat or

    
    
    

Step-by-Step:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a

    
     drying tube, place Methyl 6-bromo-4-hydroxypicolinate.
    
  • Addition: Carefully add

    
     (exothermic). Add catalytic DMF.
    
  • Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor by TLC (The pyridone spot will disappear, and a less polar product spot will appear).

  • Quench (Critical Safety Step): Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove excess

    
    . Pour the residue slowly onto crushed ice/water with vigorous stirring. (Do not add water to the residue).
    
  • Workup: Neutralize with saturated

    
     solution to pH ~7-8. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Regioselective at C4

Objective: Displacement of C4-Cl with a primary amine.

Reagents:

  • Methyl 6-bromo-4-chloropicolinate (1.0 equiv)

  • Amine (

    
    ) (1.1 equiv)
    
  • DIPEA (2.0 equiv)

  • Solvent: DMF or NMP

Step-by-Step:

  • Dissolve the chloropicolinate in DMF (0.2 M).

  • Add DIPEA followed by the amine.

  • Heat to 60–80°C. (Note: 4-chloropicolinates are reactive; extreme heat is rarely needed and may cause displacement of the 6-Br or hydrolysis of the ester).

  • Monitor by LCMS.

  • Dilute with water and extract or precipitate the product.

Applications & Case Studies

Case Study: p38 MAP Kinase Inhibitors

Research into p38 MAP kinase inhibitors often utilizes the 4-amino-6-aryl-picolinamide scaffold.

  • Workflow:

    • Start with 6-bromo-4-chloropicolinic acid (as the methyl ester).

    • Step 1 (

      
      ):  React with a specific amine (e.g., cyclopropylamine) to install the C4 substituent. The 6-Br remains intact.
      
    • Step 2 (Suzuki): Couple the 6-Br with an aryl boronic acid to install the "tail" of the inhibitor.

    • Step 3 (Amidation): Convert the ester to the primary amide.

  • Why this route? Using the 4-chloro precursor allows for the late-stage introduction of diverse amines at C4, creating a library of analogs to tune solubility and potency.

Case Study: Targeted Protein Degraders (PROTACs)

The picolinic acid moiety is a common attachment point for E3 ligase ligands (e.g., VHL ligands). The 6-bromo-4-hydroxy scaffold allows for the attachment of PEG linkers via the 4-hydroxyl group (Mitsunobu reaction), leaving the 6-position and the acid available for binding to the ligand core.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 72211989 (6-Bromo-4-chloropicolinic acid). National Center for Biotechnology Information. Link

  • Synthetic Application (Patent)

    • CD38 Inhibitors and Methods of Use. WO2021207186A1. (Describes the use of 6-bromo-4-chloropicolinic acid in amide coupling and heterocyclic synthesis). Link

  • Reaction Mechanism (

    
    ): 
    
    • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. ChemRxiv. (Discusses the electrophilicity of heterocycles including pyridines). Link

  • Suzuki Coupling Selectivity

    • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.[2] MDPI. (Illustrates the selectivity of Pd-coupling at Bromo vs Chloro positions in similar heterocyclic systems). Link

  • Commercial Availability & Precursors

    • Methyl 6-bromo-4-hydroxypicolinate Product Page.[3][4][5] BLD Pharm. (Confirms commercial availability of the hydroxy precursor). Link

Sources

Strategic Sourcing & Technical Profile: 6-Bromo-4-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 6-Bromo-4-hydroxypicolinic acid (CAS: 1393567-38-8), a critical pyridine scaffold used in medicinal chemistry for the development of PROTACs, kinase inhibitors, and fragment-based drug discovery.

Executive Summary

6-Bromo-4-hydroxypicolinic acid (Systematic name: 6-Bromo-4-hydroxypyridine-2-carboxylic acid) is a high-value heterocyclic building block. Its structural utility lies in the orthogonal reactivity of its three functional groups: the carboxylic acid (C2) for amide coupling, the hydroxyl group (C4) for etherification or bioisostere replacement, and the bromine atom (C6) for cross-coupling reactions (Suzuki, Buchwald-Hartwig).

This guide addresses the scarcity of public technical data by synthesizing manufacturing routes, quality control parameters, and supply chain intelligence.

Quick Reference Data:

Parameter Specification
CAS Number 1393567-38-8
Synonyms 6-Bromo-4-hydroxypyridine-2-carboxylic acid; 6-Bromo-4-oxo-1H-pyridine-2-carboxylic acid
Molecular Formula C₆H₄BrNO₃
Molecular Weight 218.00 g/mol
Key Intermediate 6-Bromo-4-hydroxypicolinonitrile (Precursor)

| Storage | Inert atmosphere, 2-8°C (Hygroscopic) |

Chemical Profile & Applications

The compound exists in a tautomeric equilibrium between the hydroxypyridine and pyridone forms. In polar solvents (DMSO, MeOH) used for synthesis, the pyridone form often predominates, which influences solubility and reactivity profiles.

Strategic Applications in Drug Discovery[1]
  • PROTAC Linkers: The picolinic acid moiety is a common attachment point for E3 ligase ligands (e.g., VHL or Cereblon binders). The C6-bromine allows for the installation of linker chains via Sonogashira or Suzuki couplings.

  • Kinase Inhibitors: The pyridine core mimics the adenine ring of ATP, making it a scaffold for Type I/II kinase inhibitors.

  • Fragment-Based Drug Discovery (FBDD): Its low molecular weight and high polarity make it an ideal "fragment" for crystallographic screening.

Synthesis & Manufacturing Logic

Understanding the synthesis is crucial for assessing supplier capability and impurity profiles. The synthesis of 2,4,6-substituted pyridines is challenging due to regioselectivity issues.

The "Nitrile Route" (Dominant Pathway)

Most industrial suppliers utilize a route via the nitrile intermediate to ensure correct regiochemistry. Direct bromination of 4-hydroxypicolinic acid often yields mixtures (3-bromo vs 6-bromo).

Step-by-Step Mechanism:

  • Starting Material: 4-Methoxypyridine-N-oxide or Citric Acid derivatives.

  • Regioselective Functionalization: Introduction of the nitrile at C2 and bromine at C6.

  • Hydrolysis: Conversion of the nitrile to the carboxylic acid.

  • Deprotection: Demethylation of the C4-methoxy group to the hydroxyl.

SynthesisPathway Start 4-Methoxypyridine-N-oxide (Starting Material) Inter1 2-Cyano-4-methoxy-6-bromopyridine (Key Intermediate) Start->Inter1 1. TMSCN, BzCl 2. Bromination Inter2 6-Bromo-4-methoxypicolinic acid Inter1->Inter2 NaOH/H2O (Hydrolysis) Impurity Amide Impurity Inter1->Impurity Incomplete Hydrolysis Final 6-Bromo-4-hydroxypicolinic acid (CAS 1393567-38-8) Inter2->Final HBr/AcOH (Demethylation)

Caption: Figure 1. Likely industrial synthesis pathway via nitrile intermediate, highlighting the critical hydrolysis step where amide impurities may form.

Supply Chain & Price Analysis

The market for CAS 1393567-38-8 is characterized by "Tier 2" availability—it is not a commodity chemical but is available from specialized building block manufacturers.

Supplier Landscape
  • Primary Manufacturers (Origin): Most synthesis occurs in China (Shanghai, Jiangsu) and India (Hyderabad).

  • Global Distributors: BLD Pharm, Combi-Blocks, and MilliporeSigma (Sigma-Aldrich) act as the primary stocking entities for Western markets.

Price Modeling (Estimated)

Pricing is volume-dependent and highly sensitive to stock status. "In stock" inventory commands a premium over "Lead time 4-6 weeks."

QuantityEstimated Price (USD)Lead TimeNotes
1 g $150 - $250In StockR&D Scale. High markup for immediate dispatch.
5 g $450 - $7001-2 WeeksPilot Scale. Best value for medicinal chemistry campaigns.
25 g $1,800 - $2,5004-6 WeeksCustom Synthesis batch size.
100 g+ Inquire8-10 WeeksRequires dedicated manufacturing run.

Sourcing Strategy:

  • For <5g: Buy from Combi-Blocks or BLD Pharm (US Stock) to minimize delay.

  • For >50g: Contract a custom synthesis provider (e.g., WuXi AppTec , PharmBlock , or Enamine ) to reduce cost per gram by ~40%.

Quality Assurance & Specifications

When procuring this compound, the Certificate of Analysis (CoA) must be scrutinized for specific impurities that affect downstream coupling reactions.

Critical QC Parameters
  • Purity (HPLC): ≥ 97.0% (Area %).

    • Watchout: Look for the "des-bromo" impurity (4-hydroxypicolinic acid) which competes in amide couplings.

  • 1H NMR: Must confirm the absence of regioisomers (e.g., 4-bromo-6-hydroxypicolinic acid).

    • Diagnostic Signal: The C3 and C5 protons of the pyridine ring appear as meta-coupled doublets (J ~2 Hz).

  • Water Content (Karl Fischer): This compound is hygroscopic. High water content leads to stoichiometry errors in sensitive coupling reactions.

Self-Validating Protocol: Purity Check
  • Method: Reverse Phase HPLC (C18 Column).

  • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm (Pyridine absorption) and 210 nm.

QA_Workflow Sample Incoming Sample (CAS 1393567-38-8) NMR 1H NMR (DMSO-d6) Sample->NMR Check Regioisomer HPLC HPLC (254 nm) Sample->HPLC Check Purity >97% Decision Pass Criteria? NMR->Decision HPLC->Decision Release Release for Synthesis Decision->Release Yes Reject Reject / Recrystallize Decision->Reject No

Caption: Figure 2. Quality Assurance workflow decision tree for validating incoming batches of 6-Bromo-4-hydroxypicolinic acid.

References

  • Namiki Shoji Co., Ltd. (2024).[1] Building Blocks Catalogue. Retrieved from (Listing for CAS 1393567-38-8).

  • Sigma-Aldrich (MilliporeSigma). Product Specification: 6-Bromo-4-hydroxypyridine-2-carboxylic acid. Retrieved from .

  • BLD Pharm. Product Detail: 6-Bromo-4-hydroxypicolinic acid (BD00766892).[2] Retrieved from .

  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • BenchChem. Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one. Retrieved from (Reference for tautomeric behavior of 4-hydroxy-6-bromo systems).

Sources

6-Bromo-4-hydroxypicolinic acid solubility in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Handling Guide: 6-Bromo-4-hydroxypicolinic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Formulation Scientists, and Assay Development Leads[1]

Executive Summary

6-Bromo-4-hydroxypicolinic acid (CAS: 1227599-63-6 / 1214332-33-8 isomers) represents a critical scaffold in fragment-based drug discovery, particularly for metalloenzyme inhibition and PROTAC linker design.[1] However, its physicochemical behavior is non-trivial.[1] As a zwitterionic heterocycle capable of keto-enol tautomerism, it exhibits starkly different solubility profiles in organic sulfoxides versus aqueous media.[1]

This guide provides a definitive technical analysis of its solubility, offering validated protocols for stock preparation and aqueous dilution.[1] The core finding is that while DMSO readily solubilizes the compound (>50 mM) via dipole interaction, aqueous solubility is kinetically limited and highly pH-dependent due to the formation of a stable pyridone tautomer lattice.

Physicochemical Profile & Mechanistic Insight

To master the handling of this compound, one must understand the molecular forces at play.[1] It is not merely a "powder"; it is a dynamic system of tautomers and ionizable groups.[1]

Structural Dynamics
  • Molecular Weight: ~217.98 g/mol [1]

  • Acidic Character (pKa): The C2-carboxylic acid has a pKa ≈ 2.5–3.[1]0. At neutral pH, this group is deprotonated (

    
    ).[1]
    
  • Tautomerism (The "Hidden" Variable): The 4-hydroxyl group on a pyridine ring does not behave like a standard phenol.[1] In the solid state and polar solvents, it predominantly exists as the 4-pyridone tautomer (NH-lactam form).[1]

    • Impact: This creates a strong intermolecular hydrogen-bonding network (amide-like stacking) in the crystal lattice, significantly increasing the energy required for dissolution in water.[1]

The "Zwitterion Trap"

At pH ranges between 3 and 7, the molecule likely exists as a neutral zwitterion (protonated ring nitrogen, deprotonated carboxylate). This species has a net charge of zero and exhibits the lowest aqueous solubility (isoelectric point precipitation).[1]

Solubility Analysis: Water vs. DMSO

The following table summarizes the solubility characteristics based on structural analysis and chemotype behavior.

FeatureDimethyl Sulfoxide (DMSO) Water (Buffered Aqueous)
Solubility Limit High (>50 mM) Low to Moderate (<1 mM at pH 7)
Mechanism Dipolar aprotic disruption of lattice energy.[1] DMSO accepts H-bonds from the pyridone NH.[1]Hydrophobic effect dominates.[1] High lattice energy resists hydration unless ionized.[1]
pH Dependency Negligible.[1][2]Critical. Solubility increases >10x at pH > 8 (dianion formation).[1]
Stability High (hygroscopic; store under inert gas).[1]Moderate (prone to oxidative degradation if not degassed).[1]
Risk Factor Freezing point (19°C) can cause unnoticed precipitation.[1]"Crash-out" upon dilution from DMSO stocks.[1]

Experimental Protocols

Protocol A: Preparation of High-Integrity DMSO Stock (50 mM)

Purpose: To create a stable, concentrated master stock for downstream assays.

  • Calculate Mass: For 5 mL of 50 mM stock, weigh 54.5 mg of 6-Bromo-4-hydroxypicolinic acid.[1]

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%, water content <0.1%).[1]

    • Why: Water contamination in DMSO accelerates degradation and alters the effective concentration.[1]

  • Dissolution:

    • Add 5 mL DMSO to the vial.[1]

    • Vortex vigorously for 60 seconds.

    • Observation: If the solution remains cloudy, sonicate at 40 kHz for 5 minutes at ambient temperature. The solution should become clear and colorless to pale yellow.[1]

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C.

    • Caution: Avoid repeated freeze-thaw cycles.[1] DMSO absorbs water from air rapidly when frozen/thawed.[1]

Protocol B: Aqueous Solubility Assessment (pH-Dependent)

Purpose: To determine the thermodynamic solubility limit in your specific assay buffer.

  • Buffer Preparation: Prepare three buffers:

    • pH 4.0: 50 mM Acetate buffer (Simulates zwitterionic state).

    • pH 7.4: 50 mM PBS (Physiological baseline).

    • pH 9.0: 50 mM Borate or Tris (Simulates anionic state).[1]

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of each buffer in a microcentrifuge tube.

  • Equilibration: Shake at 25°C for 24 hours (Thermodynamic method).

  • Filtration: Centrifuge at 14,000 rpm for 10 minutes. Filter supernatant through a 0.22 µm PVDF membrane.[1]

    • Note: Do not use Nylon filters; they can bind heteroaromatic acids.[1]

  • Quantification: Analyze via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.

Protocol C: The "Kinetic" Dilution (Avoiding Crash-Out)

Purpose: To introduce the compound into a biological assay without precipitation.

  • Pre-dilution: Do not dilute the 50 mM DMSO stock directly into the assay buffer. This causes high local supersaturation and immediate precipitation.[1]

  • Intermediate Step: Prepare a 100x working solution in pure DMSO (e.g., dilute 50 mM → 1 mM in DMSO).

  • Final Dilution: Spike the 1 mM DMSO solution into the assay buffer (1:100 dilution) to achieve 10 µM final concentration (1% DMSO final).

    • Technique: Inject the DMSO solution sub-surface into the vortexing buffer to ensure rapid dispersion.[1]

Decision Logic & Visualization

The following diagram illustrates the decision process for solvent selection and troubleshooting precipitation issues.

SolubilityLogic Start Start: 6-Bromo-4-hydroxypicolinic Acid Goal Define Application Start->Goal StockPrep Stock Preparation Goal->StockPrep Storage/Master AssayPrep Aqueous Assay Prep Goal->AssayPrep Testing DMSO Use Anhydrous DMSO (Target 10-50 mM) StockPrep->DMSO DirectDil Direct Dilution into Buffer? AssayPrep->DirectDil CheckClear Is Solution Clear? DMSO->CheckClear Sonicate Sonicate (40kHz, 5 min) or Warm to 37°C CheckClear->Sonicate No (Cloudy) Store Store -20°C (Desiccated) CheckClear->Store Yes Sonicate->CheckClear Crash HIGH RISK: Precipitation (Zwitterion Crash) DirectDil->Crash Yes StepDil Stepwise Dilution: 1. Dilute in DMSO (100x) 2. Spike into Buffer DirectDil->StepDil No (Recommended) PHCheck Check Buffer pH StepDil->PHCheck LowPH pH < 5 (Low Solubility) PHCheck->LowPH Acidic HighPH pH > 7.5 (High Solubility) PHCheck->HighPH Basic

Caption: Workflow for optimal solubilization, highlighting the critical risk of "zwitterion crash" during aqueous dilution.

References

  • Analiza. (n.d.). Physicochemical Properties: Solubility and pKa Analysis. Retrieved from [1]

  • PubChem. (2025).[1][3] Compound Summary: 3-Hydroxypicolinic Acid (Isomer Proxy Data). National Library of Medicine.[1] Retrieved from [1]

  • Gaylord Chemical. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Retrieved from [1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard text on kinetic solubility protocols).

  • Katritzky, A. R., et al. (2010).[1] Tautomerism of Heterocycles. Chemical Reviews. (Mechanistic basis for pyridone lattice energy).

Sources

Methodological & Application

6-Bromo-4-hydroxypicolinic acid as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 6-Bromo-4-hydroxypicolinic Acid as a Versatile Scaffold in Drug Discovery

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that can be readily modified to interact with a variety of biological targets. 6-Bromo-4-hydroxypicolinic acid has solidified its status as one such scaffold, particularly for the development of inhibitors targeting the vast superfamily of Fe(II) and 2-oxoglutarate (2OG)-dependent dioxygenases.[1][2][3][4] These enzymes are critical regulators of diverse physiological processes, including hypoxia sensing, epigenetic modifications, and collagen biosynthesis, making them compelling targets for therapeutic intervention in diseases ranging from anemia and inflammation to cancer.[1][3]

The utility of the 6-bromo-4-hydroxypicolinic acid core lies in its intrinsic chemical features. The picolinic acid motif, with its nitrogen and carboxylic acid at the 2-position, acts as a potent bidentate chelating agent for the active site Fe(II) ion, a crucial mechanistic step for inhibition.[5][6] The hydroxyl group at the 4-position provides a key hydrogen bonding interaction within the enzyme's active site, while the bromine atom at the 6-position serves as a versatile synthetic handle. This bromine atom is amenable to a wide array of cross-coupling reactions, enabling the systematic exploration of chemical space to achieve high potency and selectivity for the desired enzyme target.

This guide provides a comprehensive overview of the 6-bromo-4-hydroxypicolinic acid scaffold, detailing its mechanism of action, synthetic derivatization strategies, and key applications. It further offers detailed, field-proven protocols for the synthesis of derivatives and their subsequent biological evaluation, designed for researchers, scientists, and drug development professionals.

Part 1: The Molecular Mechanism of Action

The 2-Oxoglutarate-Dependent Dioxygenase Superfamily

The 2OG-dependent dioxygenases (2-OGDDs) are a large family of non-heme iron enzymes that catalyze a wide range of oxidation reactions.[7] In humans, these reactions include hydroxylations and N-demethylations of proteins, nucleic acids, and small molecules.[7] The catalytic cycle requires the binding of Fe(II), the co-substrate 2-oxoglutarate, and molecular oxygen (O₂).[7][8] This process involves the oxidative decarboxylation of 2OG to succinate and CO₂, generating a highly reactive ferryl intermediate that performs the substrate oxidation.[1][4]

Competitive Inhibition by Picolinate Scaffolds

6-Bromo-4-hydroxypicolinic acid and its derivatives function as competitive inhibitors with respect to the 2-oxoglutarate co-substrate.[4] The scaffold's picolinate core mimics the binding of 2OG by forming a bidentate coordination complex with the catalytic Fe(II) ion in the enzyme's active site. This chelation effectively blocks the binding of 2OG, thereby halting the catalytic cycle and inhibiting enzyme function. The stability of this metal-inhibitor complex is a key determinant of the compound's potency.

G cluster_0 2-OGDD Catalytic Site cluster_1 Inhibition Mechanism Fe_active Active Fe(II) Center OG_binding 2-Oxoglutarate Binding Site Fe_active->OG_binding Coordinates Fe_chelated Chelated Fe(II) Center (Inactive) OG_binding->Fe_chelated Binding Blocked Substrate_binding Substrate Binding Pocket Inhibitor 6-Bromo-4-hydroxypicolinic Acid Scaffold Inhibitor->Fe_chelated Binds & Chelates caption Mechanism of 2-OGDD inhibition by chelation.

Mechanism of 2-OGDD inhibition by chelation.

Part 2: Synthetic Strategies and Chemical Diversification

The power of the 6-bromo-4-hydroxypicolinic acid scaffold lies in its synthetic tractability. The bromine atom at the C6 position is particularly valuable, as it allows for the introduction of a wide range of substituents through well-established palladium-catalyzed cross-coupling reactions. This enables the creation of large, diverse libraries of compounds for screening.

G cluster_mods Derivatization Points Scaffold 6-Bromo-4-hydroxypicolinic Acid COOH OH Br Mod_C6 Suzuki, Sonogashira, Hartwig-Buchwald, etc. (Aryl, Heteroaryl, Alkynyl, Amino) Scaffold:c6->Mod_C6 Primary Site for Diversity Mod_C4 Etherification, Alkylation Scaffold:c4->Mod_C4 Modulate H-Bonding & Solubility Mod_C2 Amidation, Esterification Scaffold:c2->Mod_C2 Improve PK/PD Properties caption Key derivatization points on the scaffold.

Key derivatization points on the scaffold.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for synthesizing 6-aryl-4-hydroxypicolinic acid derivatives, a common strategy for exploring the substrate-binding pocket of the target enzyme.

Rationale: The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. It offers high functional group tolerance and generally proceeds with high yields, making it ideal for library synthesis in a drug discovery context.

Materials:

  • 6-Bromo-4-hydroxypicolinic acid

  • Aryl or heteroaryl boronic acid or pinacol ester (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add 6-bromo-4-hydroxypicolinic acid (1 equivalent), the boronic acid derivative (1.1 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture (e.g., dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1N HCl to a pH of ~2-3. This will precipitate the product while keeping the boronic acid impurities in solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired 6-aryl-4-hydroxypicolinic acid derivative.

Part 3: Applications and Target Validation

Derivatives of the 6-bromo-4-hydroxypicolinic acid scaffold have shown potent inhibitory activity against several important classes of 2OG-dependent dioxygenases.

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) Inhibitors

The HIF pathway is a primary regulator of the cellular response to low oxygen levels. HIF prolyl hydroxylases (PHDs) are 2-OGDDs that mark the HIF-α subunit for degradation under normoxic conditions. Inhibiting PHDs stabilizes HIF-α, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and glucose metabolism.[9] This mechanism is therapeutically valuable for treating anemia associated with chronic kidney disease.

Epigenetic Modifiers: KDM Demethylase Inhibitors

Histone lysine demethylases (KDMs), particularly those containing a Jumonji C (JmjC) domain, are 2-OGDDs that play a crucial role in epigenetic regulation by removing methyl groups from histones.[10] Dysregulation of these enzymes is implicated in various cancers. Picolinic acid derivatives are being actively investigated as inhibitors of specific KDMs to modulate gene expression for cancer therapy.

Data Summary: Exemplary Inhibitors

The table below summarizes the activity of representative compounds based on picolinic acid and related scaffolds against various 2-OGDD targets.

Compound ClassTarget EnzymeIC₅₀ / KᵢTherapeutic AreaReference
Picolinic Acid DerivativesHIF Prolyl Hydroxylase 2 (PHD2)Nanomolar rangeAnemia, Ischemia[3]
Pyridine Carboxylic AcidsBACE2Kᵢ = 0.38 nMAlzheimer's Disease[11]
Picolinic Acid AmidesApoptosis signal-regulating kinase 1 (ASK1)< 300 nMInflammation[11]
Picolinic Acid AnalogsAnticonvulsant TargetsVariesEpilepsy[12]

Part 4: Biological Evaluation and Screening Protocols

Validating the biological activity of newly synthesized compounds is a critical step. An enzyme-coupled assay is a reliable and efficient method for determining the potency of inhibitors in vitro.

Protocol 2: Generic Enzyme-Coupled Assay for 2-OGDD Inhibition

This protocol provides a continuous spectrophotometric method to measure the activity of 2-OGDDs by detecting the formation of the succinate co-product.[13]

Principle: The succinate produced by the 2-OGDD is converted to succinyl-CoA by succinyl-CoA synthetase. This reaction consumes ATP, which is regenerated by pyruvate kinase, converting phosphoenolpyruvate to pyruvate. Finally, lactate dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm. This coupled system ensures that the rate of NADH oxidation is directly proportional to the rate of succinate formation, providing a real-time measure of enzyme activity.

Materials:

  • Purified recombinant 2-OGDD enzyme

  • Substrate for the target enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 2-Oxoglutarate (2OG)

  • Ferrous sulfate (FeSO₄)

  • L-Ascorbic acid

  • Coupling enzymes: Succinyl-CoA synthetase, Pyruvate kinase, Lactate dehydrogenase

  • ATP, Coenzyme A, Phosphoenolpyruvate, NADH

  • Test inhibitor compounds dissolved in DMSO

Procedure:

  • Prepare a master mix in the assay buffer containing all coupling enzymes and their required cofactors (ATP, CoA, PEP, NADH).

  • In a 96-well UV-transparent plate, add the desired concentration of the test inhibitor (typically in DMSO, ensure final DMSO concentration is ≤1%).

  • Add the master mix to each well.

  • Add the target 2-OGDD enzyme and its primary substrate.

  • Incubate for 5-10 minutes at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a solution of 2-oxoglutarate, ferrous sulfate, and ascorbic acid.

  • Immediately place the plate in a spectrophotometer capable of kinetic reads and monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_workflow Drug Discovery Workflow Start Scaffold Selection: 6-Bromo-4-hydroxypicolinic acid Synthesis Library Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Screening In Vitro Screening (Enzyme-Coupled Assay) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Iterative Design Optimization Lead Optimization (Improve Potency, Selectivity, PK) SAR->Optimization End Preclinical Candidate Optimization->End caption Iterative workflow for drug discovery.

Sources

Application Note: Leveraging 6-Bromo-4-hydroxypicolinic Acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenated Fragments in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel lead compounds.[1][2] By screening libraries of low molecular weight fragments (typically <300 Da), FBDD explores chemical space more effectively, often yielding hits with higher ligand efficiency.[3][4] These initial fragment hits, though usually exhibiting weak binding affinities (in the mM to µM range), provide high-quality starting points for optimization into potent, drug-like molecules.[4][5]

Within the diverse chemical space of fragment libraries, halogenated scaffolds hold a privileged position. The inclusion of a halogen atom, such as bromine, serves multiple strategic purposes. It provides a distinct crystallographic signal for unambiguous identification in electron density maps, acts as a vector for synthetic elaboration, and can participate in specific, highly directional interactions known as halogen bonds.[1][6] This application note provides a detailed guide on the utilization of a specific halogenated fragment, 6-Bromo-4-hydroxypicolinic acid , as a versatile tool in FBDD campaigns.

Physicochemical Profile of 6-Bromo-4-hydroxypicolinic Acid

A successful fragment must possess favorable physicochemical properties to ensure its utility in biophysical screening assays. 6-Bromo-4-hydroxypicolinic acid is an exemplary fragment that adheres to the "Rule of Three," a guiding principle for fragment library design.[7] Its properties make it an ideal candidate for screening campaigns.

PropertyValueRationale for FBDD
Molecular Weight ~218.01 g/mol Well within the <300 Da guideline, ensuring it is a true fragment.
Structure C₆H₄BrNO₃A simple, rigid scaffold reduces conformational complexity.
Hydrogen Bond Donors 2 (hydroxyl, carboxylic acid)Provides key interaction points for target binding.
Hydrogen Bond Acceptors 3 (hydroxyl, carboxylic acid, pyridine N)Offers multiple opportunities for polar interactions.
Rotatable Bonds 1Low number of rotatable bonds reduces entropic penalty upon binding.
Bromine Atom PresentActs as a synthetic handle and potential halogen bond donor.[6][8]
Aqueous Solubility HighCrucial for achieving the high concentrations needed for biophysical assays.

The FBDD Workflow Using 6-Bromo-4-hydroxypicolinic Acid

The successful application of any fragment involves a multi-stage process that moves from initial identification to structural validation and chemical optimization. The unique features of 6-bromo-4-hydroxypicolinic acid are advantageous at each step.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead A Fragment Library (Containing 6-bromo-4-hydroxypicolinic acid) B Primary Biophysical Screen (SPR or NMR) A->B Screening C Hit Confirmation (Dose-response, Orthogonal Assay) B->C Identified Hits D Structural Biology (X-ray Crystallography) C->D Validated Hits E Structure-Guided Optimization D->E Binding Mode Analysis F Lead Compound E->F Synthetic Elaboration (e.g., Suzuki Coupling)

Figure 1: A generalized FBDD workflow highlighting key stages.

Part 1: Primary Screening Protocols

The goal of the primary screen is to efficiently identify fragments that bind to the target protein. Due to the typically weak affinity of fragments, highly sensitive biophysical techniques are required.[4][7] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most robust and commonly used methods.

Protocol 1.1: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that measures changes in refractive index upon analyte binding to a ligand immobilized on a sensor surface.[9][10] It is highly sensitive and can provide kinetic data, making it ideal for fragment screening.[11][12]

Causality Behind the Protocol:

  • Immobilization: The target protein (ligand) is immobilized to allow for the detection of transient binding events of the fragment (analyte) flowing over the surface.

  • Concentration: Fragments are screened at high concentrations (e.g., 100-500 µM) to compensate for their weak binding affinities and to generate a detectable signal.[3]

  • DMSO Matching: Precise matching of DMSO concentration between the running buffer and the fragment samples is critical to avoid false positives caused by refractive index mismatches.[11]

  • Reference Channel: A reference flow cell, with no or an irrelevant protein immobilized, is used to subtract non-specific binding and bulk refractive index effects, ensuring the observed signal is specific to the target interaction.[10]

Step-by-Step Methodology:

  • Ligand Immobilization:

    • Equilibrate a CM5 sensor chip with running buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20 surfactant, 2% DMSO).[13]

    • Activate the surface using a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Immobilize the target protein (e.g., at 50 µg/mL in 10 mM acetate buffer, pH 5.0) to achieve a density of 8,000-12,000 Response Units (RU). A high immobilization level is crucial for detecting small molecule binding.[13]

    • Deactivate remaining active esters with 1 M ethanolamine-HCl, pH 8.5.

    • Prepare a reference channel using the same procedure but without protein injection.

  • Analyte Preparation:

    • Prepare a stock solution of 6-bromo-4-hydroxypicolinic acid in 100% DMSO.

    • Create a dilution series to a final screening concentration (e.g., 200 µM) in running buffer. Ensure the final DMSO concentration is identical to the running buffer (e.g., 2%).

  • Screening Assay:

    • Inject the fragment solution over the reference and target flow cells at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a 120-second dissociation phase.[13]

    • Include buffer-only injections periodically for double referencing.

    • Regenerate the surface if necessary with a short pulse of a mild regeneration solution (e.g., 50 mM NaOH).

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal.

    • A confirmed hit is a fragment that produces a dose-dependent binding response.

    • Calculate the ligand efficiency (LE) for validated hits: LE = -ΔG / N, where ΔG is the free energy of binding and N is the number of non-hydrogen atoms.

Protocol 1.2: NMR-Based Screening (Saturation Transfer Difference)

NMR-based methods are powerful for FBDD as they can detect weak binding and provide structural information.[14] Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that is particularly effective for screening.[5][15]

Causality Behind the Protocol:

  • Selective Saturation: The protein is selectively irradiated with radiofrequency pulses. If a fragment is bound, this saturation will be transferred to it via spin diffusion.

  • Difference Spectrum: A reference spectrum (with irradiation off-resonance from the protein) is subtracted from the on-resonance spectrum. Only protons of the fragment that are in close proximity to the protein will appear in the resulting difference spectrum, confirming binding.

  • Mixtures: Fragments can be screened in mixtures to increase throughput, as the signals for each fragment are typically resolved.[15]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, 100 mM NaCl).

    • Prepare a stock of 6-bromo-4-hydroxypicolinic acid in DMSO-d6.

    • Add the fragment to the protein solution to a final concentration of 100-500 µM.

  • NMR Acquisition:

    • Acquire a standard 1D proton NMR spectrum to confirm the integrity of the fragment and protein.

    • Set up the STD experiment. Select on-resonance irradiation frequencies within the protein's aliphatic region (e.g., -1 ppm) and an off-resonance frequency where no signals are present (e.g., 40 ppm).

    • Use a saturation time of ~2 seconds to allow for efficient transfer.

  • Data Analysis:

    • Process the data to generate the difference spectrum.

    • The presence of signals in the STD spectrum corresponding to 6-bromo-4-hydroxypicolinic acid confirms binding.

    • The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface.

Part 2: Hit Validation by X-ray Crystallography

The ultimate validation for a fragment hit is the determination of its three-dimensional binding mode.[7] X-ray crystallography provides unparalleled atomic-level detail, directly visualizing the interactions between the fragment and the target protein, which is essential for guiding structure-based drug design.[16][17] The bromine atom in 6-bromo-4-hydroxypicolinic acid is particularly advantageous here, as its high electron density provides an unambiguous signal in the electron density map.[1]

Halogen_Bonding cluster_0 Fragment-Target Interaction cluster_1 Protein Active Site Fragment 6-Bromo-4-hydroxypicolinic acid H_Bond_Acceptor H-Bond Acceptor (e.g., Asp, Glu) Fragment->H_Bond_Acceptor H-Bond (from OH/COOH) H_Bond_Donor H-Bond Donor (e.g., Ser, Thr) Fragment->H_Bond_Donor H-Bond (to N/C=O) Halogen_Acceptor Halogen Bond Acceptor (e.g., C=O) Fragment->Halogen_Acceptor Halogen Bond (from Br)

Figure 2: Potential interactions of the fragment within a protein active site.
Protocol 2.1: Crystal Soaking

Causality Behind the Protocol:

  • High Concentration Soaking: Crystals are soaked in a high concentration of the fragment to drive the binding equilibrium towards the complex, allowing the weakly binding fragment to occupy the binding site.[16]

  • Cryoprotection: Crystals are flash-cooled in liquid nitrogen to prevent ice crystal formation, which would destroy the crystal lattice and preclude data collection. The cryoprotectant displaces water in the crystal channels.

  • Difference Maps: By comparing the electron density map of the fragment-soaked crystal (F_obs) with that of a native crystal (F_calc), a difference map (F_obs - F_calc) can be calculated. This map will ideally show positive density only where the fragment is bound.

Step-by-Step Methodology:

  • Crystal Preparation:

    • Grow crystals of the target protein under conditions known to produce well-diffracting crystals (>2.5 Å resolution is desirable).[17]

    • Prepare a soaking solution containing the fragment. Dissolve 6-bromo-4-hydroxypicolinic acid in the crystal mother liquor to a final concentration of 1-10 mM. A co-solvent like DMSO may be required, but its concentration should be kept as low as possible (typically <10%) and tested for its effect on crystal integrity.[17]

  • Soaking and Cryocooling:

    • Transfer a protein crystal into a drop of the soaking solution.

    • Allow the crystal to soak for a period ranging from a few minutes to several hours. The optimal time must be determined empirically.

    • Transfer the soaked crystal to a cryoprotectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol, plus the fragment) for a few seconds.

    • Loop the crystal and flash-cool it in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect a high-resolution X-ray diffraction dataset at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the native protein structure as a search model.

    • Calculate an F_obs - F_calc difference electron density map.

    • A clear, unambiguous blob of positive density corresponding to the size and shape of 6-bromo-4-hydroxypicolinic acid confirms binding. The dense bromine atom should be a prominent feature.

    • Model the fragment into the density and refine the structure to obtain a final model of the protein-fragment complex.

Part 3: Hit-to-Lead Optimization

With a validated hit and a high-resolution crystal structure, the next phase is to grow the fragment into a more potent, lead-like molecule. The bromine atom on the pyridine ring is a superb synthetic handle for this purpose, enabling a variety of palladium-catalyzed cross-coupling reactions.[18]

Hit_to_Lead cluster_0 Synthetic Elaboration via Cross-Coupling Hit Validated Hit (6-Bromo-4-hydroxypicolinic acid) Suzuki Suzuki Coupling (Boronic Acids) Hit->Suzuki Explore new pockets Sonogashira Sonogashira Coupling (Alkynes) Hit->Sonogashira Introduce rigidity Buchwald Buchwald-Hartwig (Amines) Hit->Buchwald Add H-bond donors Lead Potent Lead Compound Suzuki->Lead Sonogashira->Lead Buchwald->Lead

Figure 3: Synthetic vectors for hit-to-lead optimization.

Strategic Considerations:

  • Vector Analysis: The crystal structure will reveal the solvent-exposed vector of the bromine atom. This information is critical for designing new substituents that can extend into nearby pockets of the active site to form additional favorable interactions.

  • Suzuki Coupling: Reacting the bromo-pyridine with various boronic acids is a robust and versatile method to introduce new aryl or alkyl groups. This can be used to probe hydrophobic pockets or introduce new functional groups.[18]

  • Sonogashira Coupling: This reaction introduces alkynes, which are rigid linkers that can be used to span a distance to another sub-site within the protein's binding pocket.

  • Buchwald-Hartwig Amination: This allows for the introduction of amine groups, which can act as hydrogen bond donors and significantly improve potency and selectivity.

By iteratively applying these synthetic strategies and using the structural information to guide the design, the initial low-micromolar affinity of 6-bromo-4-hydroxypicolinic acid can be rapidly and efficiently optimized into a potent lead compound with nanomolar affinity.

Conclusion

6-Bromo-4-hydroxypicolinic acid is a high-value fragment for FBDD campaigns. Its excellent physicochemical properties, combined with the strategic placement of a bromine atom, make it an ideal tool for hit discovery, validation, and optimization. The protocols outlined in this application note provide a robust framework for researchers to effectively utilize this fragment, leveraging its unique characteristics to accelerate the discovery of novel therapeutics.

References

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (n.d.). Wiley Online Library. [Link]

  • Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. (2013, June 24). YouTube. [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (n.d.). SARomics. [Link]

  • Introduction into Fragment Based Drug Discovery. (2022, December 9). YouTube. [Link]

  • Fragment Screening by Surface Plasmon Resonance. (2010, October 14). ACS Publications. [Link]

  • Discovery of Novel Dimeric Pyridinium Bromide Analogues Inhibits Cancer Cell Growth by Activating Caspases and Downregulating Bcl-2 Protein. (2021, July 21). National Center for Biotechnology Information. [Link]

  • Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. (2019, July 2). Frontiers. [Link]

  • Crystallographic fragment screening. (n.d.). National Center for Biotechnology Information. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. (2019, February 6). Oxford Academic. [Link]

  • SAR BY NMR: Fragment-based drug discovery. (2024, April 8). YouTube. [Link]

  • Fragment Based Drug Discovery. (n.d.). PROTIDE. [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2014, October 28). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (2014, March 26). ACS Publications. [Link]

  • SPR-based fragment screening: advantages and applications. (2011, March 1). National Center for Biotechnology Information. [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (n.d.). Sygnature Discovery. [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025, March 20). PharmaFeatures. [Link]

  • Fragment-Based Drug Discovery Approaches. (n.d.). X-Chem. [Link]

  • SMART Symposium: Isabelle Krimm - NMR for Fragment-based Drug Design. (2021, July 28). YouTube. [Link]

  • A three-stage biophysical screening cascade for fragment-based drug discovery. (2025, August 9). ResearchGate. [Link]

  • 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. (n.d.). PubChem. [Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (2022, November 28). MDPI. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2022, January 10). MDPI. [Link]

  • Surface Plasmon Resonance (SPR). (n.d.). Center for Macromolecular Interactions. [Link]

  • 4-Bromo-6-hydroxyhexanoic acid. (n.d.). PubChem. [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025, March 13). National Center for Biotechnology Information. [Link]

  • A Brief View on Pyridine Compounds. (n.d.). Open Access Journals. [Link]

  • The Significance of Halogen Bonding in Ligand–Receptor Interactions. (2019, December 25). National Center for Biotechnology Information. [Link]

  • Fragment screening using X-ray crystallography. (2012). National Center for Biotechnology Information. [Link]

  • Software Pharmaceutical Analysis: Fragment-based Screening by NMR. (2017, February 9). YouTube. [Link]

  • Fragment Based Ligand Discovery: X-ray crystallography as a screening tool. (2021, March 3). Instruct-ERIC. [Link]

  • Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. (2021, July 28). MDPI. [Link]

  • L-Hydroxyproline. (n.d.). CAS Common Chemistry. [Link]

Sources

Strategic Functionalization of 6-Bromo-2-Picolinic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-BPIC-06

Executive Summary

The 6-bromo-2-picolinic acid scaffold (CAS 21190-87-4) represents a "privileged structure" in medicinal chemistry, serving as a critical precursor for kinase inhibitors, metalloprotease ligands, and molecular probes.[1][2][3] Its unique substitution pattern offers a dual-handle system: the C2-carboxylic acid for solubility/target engagement and the C6-bromide for diversity-oriented synthesis.[1][2]

However, this scaffold presents specific synthetic challenges:

  • Chelation-Induced Catalyst Poisoning: The proximity of the pyridyl nitrogen and the C2-carboxylate can form stable 5-membered chelates with transition metals (Pd, Cu), arresting catalytic cycles.[1][2]

  • Solubility Profiles: The zwitterionic nature of the free acid often necessitates high-polarity solvents (DMSO/Water) that complicate workups.

  • Electronic Deactivation: While the pyridine ring is electron-deficient, the carboxylic acid (if deprotonated to carboxylate) acts as an electron donor, potentially dampening Nucleophilic Aromatic Substitution (

    
    ) reactivity at the C6 position.
    

This guide provides validated protocols to overcome these barriers, prioritizing an "Ester-First" strategy to ensure reproducibility and high yields.

Strategic Decision Framework

Before initiating synthesis, the substrate form (Acid vs. Ester) and reaction class must be selected based on the target nucleophile.

The "Ester-First" Advantage

Direct functionalization of the free acid is possible but operationally difficult.[1] We recommend converting 6-bromo-2-picolinic acid to its methyl ester (CAS 26218-75-7) or ethyl ester prior to C-C or C-N bond formation.[1][2]

  • Why: Esters mask the acidic proton, prevent metal chelation, and improve solubility in standard organic solvents (DCM, Toluene, THF).[3]

  • Restoration: Post-functionalization hydrolysis (LiOH/THF/H2O) is quantitative and mild.[2]

Reaction Pathway Selection

ReactionPathway Start Input: 6-Bromo-2-Picolinate Target Target Bond? Start->Target CC_Bond C-C Bond (Aryl/Alkyl) Target->CC_Bond CN_Bond C-N Bond (Amines) Target->CN_Bond Suzuki Suzuki-Miyaura (Protocol A) CC_Bond->Suzuki Boronic Acids Nu_Type Nucleophile Type? CN_Bond->Nu_Type Aliphatic Aliphatic Amine (Primary/Secondary) Nu_Type->Aliphatic Heat + Base Aromatic Aniline / Amide (Weak Nucleophile) Nu_Type->Aromatic Pd Cat. SnAr SnAr Substitution (Protocol B) Aliphatic->SnAr Heat + Base Buchwald Buchwald-Hartwig (Protocol C) Aromatic->Buchwald Pd Cat.

Figure 1: Decision tree for selecting the optimal functionalization pathway based on nucleophile class.[1][2]

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups at C6. Substrate: Methyl 6-bromo-2-picolinate.[1][2][3]

Mechanism & Rationale

The C6 position is electronically activated for oxidative addition, but less so than the C2 position.[3] Since C2 is blocked by the ester, C6 is the exclusive reactive site.[3] We utilize Pd(dppf)Cl2 because the bidentate ferrocenyl ligand creates a wide bite angle, stabilizing the Pd center against the nitrogen lone pair of the pyridine ring.

Materials
  • Substrate: Methyl 6-bromo-2-picolinate (1.0 equiv)[1][2]

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[4]·DCM complex (3-5 mol%)[1][2]

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for steric bulk)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][2][3]

Step-by-Step Workflow
  • Degassing: In a reaction vial, combine the ester, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).[2]
    
  • Solvation: Add the Dioxane/Water mixture (degassed).

  • Catalyst Addition: Add Pd(dppf)Cl2[2][5]·DCM quickly under Argon flow.

  • Reaction: Seal and heat to 85°C for 4–12 hours.

    • Note: Monitor by TLC (EtOAc/Hexane).[2] The product usually fluoresces strongly under UV (254 nm) compared to the starting bromide.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over

    
    .[2][3]
    
  • Purification: Silica gel chromatography. Pyridine derivatives often streak; add 1%

    
     to the eluent if necessary.
    

Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: Installation of aliphatic amines (morpholine, piperazine, primary alkyl amines). Substrate: Methyl 6-bromo-2-picolinate.[1][2][3]

Mechanism & Rationale

The ring nitrogen at position 1 exerts an electron-withdrawing effect on position 6 (ortho-relationship), lowering the energy of the Meisenheimer complex intermediate. This allows for metal-free substitution with sufficient heat.[1][2][3]

Materials
  • Substrate: Methyl 6-bromo-2-picolinate (1.0 equiv)[1][2]

  • Nucleophile: Amine (1.5 – 2.0 equiv)

  • Base: DIPEA (Hunig’s Base) (2.0 equiv)

  • Solvent: DMSO (fastest rates) or NMP. Acetonitrile can be used but requires higher pressure/sealed tube.[2][3]

Step-by-Step Workflow
  • Preparation: Dissolve substrate in DMSO (0.5 M concentration).

  • Addition: Add DIPEA and the amine.

  • Thermal Activation: Heat to 100–120°C .

    • Caution: Primary amines react faster (2-4 h); secondary amines may require 12+ h.[1][2]

  • Monitoring: Monitor for the disappearance of the bromide.

  • Workup (Critical): DMSO is hard to remove.

    • Method: Pour reaction mixture into crushed ice/water. The product ester often precipitates as a solid. Filter and wash with water.[2]

    • Alternative: Extract with EtOAc, wash

      
       with water to remove DMSO.[3]
      

Protocol C: Buchwald-Hartwig Amination

Objective: Installation of anilines or sterically hindered amines that fail


.[1][2]
Substrate:  Methyl 6-bromo-2-picolinate.[1][2][3]
Mechanism & Rationale

When the nucleophile is weak (anilines), thermal


 is insufficient. A Pd-catalyzed cycle is required.[1][2][3][6][7] We prefer Xantphos  as the ligand because its wide bite angle facilitates the reductive elimination of the C-N bond in electron-deficient pyridines.
Materials
  • Substrate: Methyl 6-bromo-2-picolinate (1.0 equiv)[1][2]

  • Nucleophile: Aniline derivative (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5 mol%)

  • Base:

    
     (2.0 equiv) - Avoid NaOtBu if ester hydrolysis is a concern, though usually tolerated in toluene.[1][2]
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[2]

Step-by-Step Workflow
  • Pre-complexation: Stir

    
     and Xantphos in the solvent for 10 mins under Argon to form the active catalyst species (solution turns from purple to orange/yellow).
    
  • Substrate Addition: Add the bromide, amine, and carbonate base.[3]

  • Reaction: Heat to 100°C overnight.

  • Filtration: Filter hot through a Celite pad to remove Palladium black.[2]

  • Purification: Flash chromatography.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Protodeboronation of Boronic AcidSwitch to Boronic Ester (Pinacol) or increase catalyst loading. Add base after heating starts.[2]
Catalyst "Death" (Black ppt) Pd Poisoning by Pyridine NSwitch to Pd(dppf)Cl2 or add CuI (co-catalyst) in Sonogashira variants. Ensure thorough degassing.[2][3]
Hydrolysis of Ester Basic conditions too harshUse milder base (

instead of NaOH/KOH). Use anhydrous solvents for Buchwald.[2]
Incomplete

Nucleophile too weakSwitch to Protocol C (Buchwald). Increase temp to 140°C in microwave reactor.
Product Water Solubility Amphoteric nature (if acid)Do not hydrolyze yet. Purify as the ester. Hydrolyze only as the final step.
Visualization: The Chelation Effect

Chelation Substrate 6-Br-Picolinic Acid (Free Acid) Complex Stable Pd-N-O Chelate (Catalytic Dead End) Substrate->Complex Bidentate Binding Metal Pd Catalyst Metal->Complex Ester Methyl Ester Strategy Ester->Substrate Blocks Chelation

Figure 2: Mechanism of catalyst poisoning by the free acid, prevented by the ester strategy.

References

  • Substrate Properties: 6-Bromopicolinic acid (CAS 21190-87-4) Technical Data. CymitQuimica. Link

  • General Reactivity: Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline/Pyridine Systems. BenchChem Application Notes. Link

  • Suzuki Coupling: The Suzuki Reaction - Mechanism and Conditions. Harvard University / Myers Group.[2][3] Link

  • Buchwald-Hartwig: Buchwald-Hartwig Coupling General Procedures. Organic Synthesis / ChemSpider.[2][3][7] Link

  • SnAr Mechanism: Nucleophilic Aromatic Substitution on Pi-Deficient Rings. Pressbooks / Organic Chemistry II. Link

Disclaimer: This document is for research purposes only. Always consult Safety Data Sheets (SDS) before handling brominated pyridines or palladium catalysts.

Sources

Validation & Comparative

A Comparative Guide to Reference Standards for 6-Bromo-4-hydroxypicolinic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 6-Bromo-4-hydroxypicolinic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1][2] The presence of impurities can have significant consequences, potentially altering biological activity, inducing toxicity, or compromising the stability of the final drug product.[3] Therefore, the establishment of robust analytical methods and the use of well-characterized reference standards are paramount.

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 6-Bromo-4-hydroxypicolinic acid. It is designed to equip researchers and quality control analysts with the expertise to select and implement appropriate purity determination strategies, ensuring the integrity of their research and development endeavors.

The Critical Role of Purity in Picolinic Acid Derivatives

Picolinic acid and its derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous drugs.[2][4] Their function as intermediates means that any impurities present can be carried through subsequent synthetic steps, leading to a final API that may not meet regulatory standards.[5] Common sources of impurities can include residual starting materials, byproducts from the synthesis, or degradation products. For halogenated pyridines like 6-Bromo-4-hydroxypicolinic acid, potential impurities could include isomers formed during bromination or related compounds from incomplete reactions.[6]

Comparative Analysis of Purity Determination Methods

The choice of analytical technique for purity assessment is critical and depends on the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity, and the available instrumentation. Here, we compare the most common and effective methods for the analysis of 6-Bromo-4-hydroxypicolinic acid.

Table 1: Comparison of Analytical Methods for Purity Assessment

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Purity Range
High-Performance Liquid Chromatography (HPLC) Separation based on polarityHigh resolution, quantitative, versatileRequires chromophore, potential for on-column degradation>95%
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but with smaller particlesFaster analysis, higher resolution and sensitivity than HPLCHigher backpressure, requires specialized equipment>98%
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by LC coupled with mass detectionHigh specificity and sensitivity, impurity identificationMore complex instrumentation and data analysis>99%
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nucleiAbsolute quantification without a specific reference standard, structural informationLower sensitivity than chromatographic methods>98%
Gas Chromatography (GC) Separation of volatile compoundsHigh resolution for volatile impuritiesRequires derivatization for non-volatile compoundsNot ideal for this compound

For a comprehensive purity assessment of 6-Bromo-4-hydroxypicolinic acid, a multi-technique approach is often the most robust. HPLC or UPLC should be the primary technique for routine quality control, while LC-MS is invaluable for impurity identification and profiling. qNMR offers a powerful orthogonal method for the absolute quantification of the main component.

Recommended Analytical Workflow: A Step-by-Step Protocol

The following workflow outlines a best-practice approach for the comprehensive purity analysis of a 6-Bromo-4-hydroxypicolinic acid reference standard.

Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Impurity Identification cluster_3 Orthogonal Verification cluster_4 Data Analysis & Reporting prep Weigh and dissolve standard hplc HPLC/UPLC Analysis (Purity & Impurity Profile) prep->hplc Inject lcms LC-MS Analysis (Mass Identification) hplc->lcms Characterize Peaks qnmr qNMR Analysis (Absolute Purity) hplc->qnmr Confirm Purity report Compile Data & Generate Certificate of Analysis lcms->report qnmr->report

Caption: A comprehensive workflow for the purity analysis of 6-Bromo-4-hydroxypicolinic acid.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity determination of 6-Bromo-4-hydroxypicolinic acid by reverse-phase HPLC. Method optimization will be required for specific impurity profiles.

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Filter and degas all mobile phases before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the 6-Bromo-4-hydroxypicolinic acid reference standard at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Prepare sample solutions at the same concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Identify and quantify any impurities relative to the main peak. A certificate of analysis for a similar compound, 6-Bromo-4-methoxypicolinic acid, showed a purity of 95.28% by HPLC, indicating that this is a common and accepted method for such compounds.[7]

Hypothetical Comparison of Reference Standards

In the absence of commercially available, directly competing reference standards for 6-Bromo-4-hydroxypicolinic acid, we present a hypothetical comparison to illustrate the key quality attributes to consider.

Table 2: Hypothetical Comparison of 6-Bromo-4-hydroxypicolinic Acid Reference Standards

ParameterStandard A (Hypothetical)Standard B (Hypothetical)Standard C (Hypothetical)
Purity (HPLC) 98.5%99.8%95.2%
Purity (qNMR) 98.2%99.7%Not Provided
Major Impurity Isomeric byproduct (0.8%)Unidentified (0.1%)Starting material (2.5%)
Water Content (Karl Fischer) 0.2%0.1%1.5%
Certificate of Analysis Comprehensive (HPLC, qNMR, MS, KF)Comprehensive (HPLC, qNMR, MS, KF)Basic (HPLC only)
Cost ModerateHighLow

Analysis:

  • Standard B represents the ideal reference standard, with high purity confirmed by orthogonal methods and a comprehensive Certificate of Analysis.

  • Standard A is a good quality standard suitable for many research applications, though the presence of a significant isomeric impurity should be noted.

  • Standard C would be considered a lower-grade material, suitable for initial screening or process development but not for use as a quantitative reference standard in late-stage development.

Conclusion

The selection of a high-purity, well-characterized reference standard for 6-Bromo-4-hydroxypicolinic acid is a critical step in ensuring the quality and reliability of research and drug development activities. While a single, universally accepted standard may not be readily available, a thorough analytical characterization using a combination of HPLC/UPLC, LC-MS, and qNMR provides the necessary confidence in the material's purity and identity. By following the recommended analytical workflow and carefully evaluating the available data, scientists can make informed decisions and safeguard the integrity of their work.

References

  • UniVOOK. Why Is Dipicolinic Acid Important to Us? UniVOOK Chemical. Published November 19, 2024.
  • ChemScene. Certificate of Analysis: 6-Bromo-4-methoxypicolinic acid. ChemScene.
  • UniVOOK. Dipicolinic Acid as Intermediate for the Synthesis. UniVOOK Chemical. Published May 28, 2024.
  • BLD Pharm.
  • BLD Pharm. 6-Bromo-4-methoxypicolinic acid.
  • PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline.
  • PubChemLite. 6-bromo-4-hydroxypicolinic acid (C6H4BrNO3).
  • BLD Pharm. 6-Bromo-4-hydroxypicolinonitrile.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 6-Bromo-4-hydroxyquinoline.
  • ChemicalBook. 6-BROMO-4-HYDROXYQUINOLINE.
  • BLD Pharm. 4-Bromo-6-hydroxypicolinic acid.
  • Benchchem.
  • Lee, C.R., et al. Determination of polar alkylating agents as thiocyanate/isothiocyanate derivatives by reaction headspace gas chromatography. Analyst, 2003. 128(7): p. 857-863.
  • Picolinic Acid (CAS 98-98-6): Applications, Synthesis, and Properties for Industrial Use.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. Published May 20, 2025.
  • Snyder, S. A., & Treitler, D. S. (2011). N-Bromosuccinimide (NBS). Organic Syntheses, 88, 234.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • Picolinic acid derivatives and their use as intermediates.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Sigma-Aldrich. 3-Bromo-6-hydroxypicolinic acid.
  • Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin.
  • Impurities and Degrad

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.